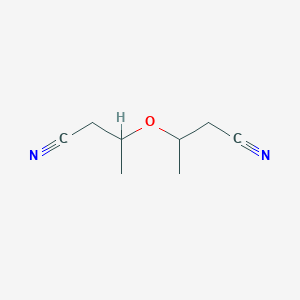

3,3'-Oxydibutanenitrile

Description

The study of dinitriles, organic compounds containing two cyano (-C≡N) groups, has been a subject of scientific inquiry for over a century. The introduction of an ether linkage within the carbon backbone of these molecules, as seen in 3,3'-Oxydibutanenitrile, imparts unique physicochemical properties that are of interest in modern chemical research. These properties can include enhanced flexibility, altered solubility, and different reactivity compared to their simple alkane dinitrile counterparts.

The history of nitriles dates back to the 19th century, with significant advancements in their synthesis and characterization. The development of methods to introduce the nitrile functionality, such as the reaction of alkyl halides with cyanide salts, laid the groundwork for the synthesis of more complex molecules, including dinitriles.

The synthesis of dinitriles containing ether linkages has been approached through several classical organic reactions. Two of the most prominent methods are the Williamson ether synthesis and the Michael addition.

The Williamson ether synthesis , a cornerstone of ether synthesis developed in the 1850s, involves the reaction of an alkoxide with a primary alkyl halide. nih.govnih.govnist.gov In the context of synthesizing a compound like this compound, this could theoretically involve the reaction of a deprotonated 3-hydroxybutanenitrile with a 3-halobutanenitrile. However, the use of secondary alkyl halides in Williamson ether synthesis can be complicated by competing elimination reactions. nist.govnist.gov

The Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides another viable route. nist.gov For the synthesis of ether dinitriles, this would typically involve the addition of an alcohol to an unsaturated nitrile. For instance, the synthesis of the related compound, bis(2-cyanoethyl) ether (3,3'-oxydipropionitrile), can be achieved through the reaction of acrylonitrile (B1666552) with ethylene (B1197577) cyanohydrin in the presence of an alkaline catalyst. Patents have described the synthesis of bis(2-cyanoethyl)ether from the reaction of acrylonitrile with water, which first forms 3-hydroxypropionitrile, followed by a subsequent Michael addition to another molecule of acrylonitrile. nih.gov

While specific academic studies on this compound are not widely documented, the broader class of dinitriles with ether linkages holds considerable academic and industrial interest. These compounds are often investigated as:

Precursors to Polymers: The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, making dinitriles valuable monomers for the synthesis of polyamides and polyesters. The ether linkage can impart flexibility to the polymer backbone.

Solvents and Electrolytes: The high polarity of the nitrile groups can lead to interesting solvent properties and applications in electrochemical systems.

Organic Intermediates: The reactivity of the nitrile group allows for its conversion into a variety of other functional groups, making these compounds versatile building blocks in organic synthesis.

The study of branched nitriles, such as this compound, is also driven by the desire to understand how structural modifications, like the introduction of methyl groups on the carbon chain, influence the physical and chemical properties of the molecule.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, nitriles are named by adding the suffix "-nitrile" to the name of the parent hydrocarbon chain that includes the carbon of the cyano group. When two nitrile groups are present, the suffix "-dinitrile" is used. For branched nitriles, the main chain is numbered to give the substituents the lowest possible locants.

In the case of This compound , the name indicates a symmetrical molecule. The "oxy" prefix denotes the ether linkage (-O-). "dibutanenitrile" signifies two butanenitrile units. The "3,3'-" locants specify that the oxygen atom is connected to the third carbon of each butanenitrile chain. The carbon of the nitrile group is considered position 1.

The structure can be visualized as two butanenitrile molecules linked at their third carbon atoms by an oxygen atom. The presence of a methyl group on the second carbon of each butanenitrile unit (relative to the ether linkage) makes it a branched dinitrile.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following tables present data for the closely related and well-documented compound, 3,3'-Oxydipropionitrile (Bis(2-cyanoethyl) Ether) , to provide a representative understanding of the properties of this class of compounds.

Table 1: Physicochemical Properties of 3,3'-Oxydipropionitrile

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | |

| Molar Mass | 124.14 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Density | 1.043 g/mL at 25 °C | |

| Boiling Point | 110-112 °C at 0.5 mmHg | |

| Melting Point | -26 °C | |

| Refractive Index (n20/D) | 1.441 | |

| Water Solubility | Soluble |

Table 2: Spectroscopic Data of 3,3'-Oxydipropionitrile

| Spectroscopic Technique | Characteristic Features | Reference |

| Infrared (IR) Spectroscopy | Strong C-O stretching band, characteristic C≡N stretching vibration. | |

| ¹H NMR Spectroscopy | Signals for the protons on the carbons adjacent to the ether oxygen and the nitrile group. | |

| ¹³C NMR Spectroscopy | Signals for the carbons of the nitrile group and the carbons adjacent to the ether oxygen. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

114479-72-0 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-(1-cyanopropan-2-yloxy)butanenitrile |

InChI |

InChI=1S/C8H12N2O/c1-7(3-5-9)11-8(2)4-6-10/h7-8H,3-4H2,1-2H3 |

InChI Key |

HVKVEEQZTCWTOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)OC(C)CC#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,3 Oxydibutanenitrile

Classical and Contemporary Approaches to Nitrile Synthesis Relevant to 3,3'-Oxydibutanenitrile Precursors

The creation of the butanenitrile framework is the foundational step for the synthesis of this compound. A variety of well-established and modern methods can be employed to introduce the nitrile group onto a four-carbon chain, yielding essential precursors like 4-hydroxybutanenitrile (B1346138) or 4-halobutanenitrile.

Classical methods for nitrile synthesis have been the bedrock of organic chemistry for over a century. numberanalytics.com The Kolbe nitrile synthesis , for instance, involves the reaction of an alkyl halide with an alkali metal cyanide. algoreducation.com This nucleophilic substitution is a straightforward method for preparing aliphatic nitriles. wikipedia.org Another historical method is the Sandmeyer reaction , which is primarily used for synthesizing aromatic nitriles from aryl diazonium salts but demonstrates a classical transformation involving copper(I) cyanide. numberanalytics.comnumberanalytics.com The dehydration of primary amides, often using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), is another robust classical route to nitriles. algoreducation.com Similarly, aldehydes can be converted to nitriles via the formation and subsequent dehydration of an aldoxime intermediate. wikipedia.orgresearchgate.net

Contemporary nitrile synthesis focuses on improving efficiency, sustainability, and functional group tolerance. mdpi.com Transition metal-catalyzed cyanation reactions have become a powerful tool, often employing palladium or nickel catalysts to couple aryl or alkyl halides with a cyanide source under milder conditions than classical methods. numberanalytics.com Other modern approaches include the transformation of carboxylic acids to nitriles and innovative methods utilizing photoredox catalysis, biocatalysis, and electrochemistry. numberanalytics.comalgoreducation.comresearchgate.net

The table below summarizes key methods applicable to the synthesis of butanenitrile precursors.

| Method | Description | Typical Reagents | Relevance to Precursors | Reference(s) |

| Kolbe Nitrile Synthesis | Nucleophilic substitution of an alkyl halide with a cyanide salt. | Alkali metal cyanides (e.g., KCN, NaCN) | Can be used to convert a 1,3-dihalopropane derivative into a butanenitrile precursor. | wikipedia.org, algoreducation.com |

| Dehydration of Amides | Removal of water from a primary amide to form a nitrile. | P₂O₅, SOCl₂, TsCl | Synthesis from 4-hydroxybutanamide. | algoreducation.com |

| From Aldehydes | Conversion of an aldehyde to an aldoxime, followed by dehydration. | Hydroxylamine, dehydrating agents (zeolites, SO₂). | Synthesis from 4-hydroxybutanal. | wikipedia.org, researchgate.net |

| Hydrocyanation | Addition of hydrogen cyanide (HCN) across an alkene. | HCN, homogeneous catalysts. | Can be applied to precursors with a terminal double bond. | wikipedia.org, algoreducation.com |

| Modern Catalysis | Transition metal-catalyzed cross-coupling reactions. | Pd or Ni catalysts, cyanide source (e.g., Zn(CN)₂). | Offers milder conditions for cyanation of halo-precursors. | numberanalytics.com, numberanalytics.com |

Targeted Synthesis of this compound via Ether Formation Reactions

The defining structural feature of this compound is its central ether bond. Therefore, the most direct synthetic routes involve the formation of this C-O-C linkage between two C4 nitrile-containing units.

Condensation reactions are a primary strategy for forming ethers. The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. byjus.com This S_N2 reaction involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide ion. byjus.com For this compound, this could be achieved by reacting the sodium or potassium salt of 4-hydroxybutanenitrile (the alkoxide) with a 4-halobutanenitrile (e.g., 4-chlorobutanenitrile). The reaction is typically performed in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com

Another classical condensation approach is the acid-catalyzed dehydration of two alcohol molecules. rcub.ac.in In this context, two molecules of 4-hydroxybutanenitrile could be heated in the presence of a strong acid catalyst, such as sulfuric acid, to eliminate one molecule of water and form the symmetrical ether, this compound. This method is particularly suitable for the synthesis of symmetrical ethers from primary alcohols. rcub.ac.in

Catalysis offers pathways to enhance the efficiency, selectivity, and environmental profile of ether synthesis. Various catalytic systems can be applied to the formation of the ether linkage in this compound. Acid catalysis, as mentioned for dehydration, is a fundamental approach. rcub.ac.in Transition metal catalysts have also been developed for etherification reactions. For example, iron(III) chloride (FeCl₃) has been shown to catalyze the substitution reaction of certain alcohols with other nucleophiles, a principle that can be extended to ether formation. organic-chemistry.org

The use of specific catalysts can help overcome the limitations of classical methods, such as harsh reaction conditions or the generation of waste. numberanalytics.com For instance, manganese (Mn²⁺) has been shown to act as a direct activator in certain biological catalytic syntheses, highlighting the diverse roles metals can play in facilitating bond formation. nih.gov While not directly applied to this specific ether, the development of novel catalysts for processes like ammonia (B1221849) synthesis or glycerol (B35011) carbonate production underscores the ongoing research into creating more efficient catalytic systems for industrial chemical production. rsc.orgmdpi.com

The following table outlines potential catalytic systems for ether synthesis.

| Catalyst Type | Example Catalyst | Reaction Principle | Reference(s) |

| Protic Acid | Sulfuric Acid (H₂SO₄) | Catalyzes dehydration of alcohols. | rcub.ac.in |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Activates alcohols for nucleophilic substitution. | organic-chemistry.org |

| Palladium Catalyst | PdI₂/KI | Used in oxidative heterocyclization-alkoxycarbonylation. | nih.gov |

| Copper Catalyst | Cu(OTf)₂ | Catalyzes coupling of alcohols with alkyl oxalates. | organic-chemistry.org |

Modern chemical manufacturing increasingly utilizes continuous-flow technology to improve safety, efficiency, and scalability. researchgate.net Instead of large-scale batch reactors, reagents are pumped through a network of tubes where the reaction occurs. This approach allows for superior control over reaction parameters like temperature, pressure, and residence time. researchgate.net For potentially exothermic or hazardous reactions, such as those involving cyanides or strong acids, flow chemistry provides significant safety benefits by minimizing the volume of reactive material at any given moment.

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

While this compound is an achiral molecule, the introduction of a substituent on the butanenitrile backbone would create a chiral center, leading to enantiomeric forms of the analogue. The synthesis of a single, desired stereoisomer is a central challenge in modern organic chemistry, particularly for pharmaceutical and biological applications. rsc.org

Several strategies have been developed for stereoselective synthesis that could be applied to chiral analogues of this compound. These methods rely on introducing a source of chirality to influence the reaction's outcome.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, chiral alcohols like menthol (B31143) have been famously used in the stereoselective synthesis of sulfinates. nih.gov

Chiral Catalysts: An increasingly powerful approach is the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This can involve transition metal complexes with chiral ligands (e.g., ruthenium or iridium complexes) or metal-free organocatalysts, such as chiral phosphoric acids. nih.govifremer.fr Chiral Lewis acid catalysis, for instance, has been used to achieve highly enantioselective cycloadditions. nih.gov

These predictive tools and synthetic methods allow chemists to design routes to complex chiral molecules with a high degree of stereocontrol. rsc.org The synthesis of a chiral analogue of this compound would likely employ one of these established stereoselective strategies to control the configuration of the newly formed stereocenter(s).

Chemical Reactivity and Reaction Mechanisms of 3,3 Oxydibutanenitrile

Nucleophilic and Electrophilic Reactivity Profiles of the Nitrile Functionality in 3,3'-Oxydibutanenitrile

The nitrile group (–C≡N) in this compound exhibits a dual reactivity profile, capable of acting as both an electrophile and a nucleophile.

Electrophilic Nature: The carbon atom of the nitrile group is sp-hybridized and bears a partial positive charge due to the electron-withdrawing nature of the nitrogen atom. aklectures.comyoutube.com This makes it susceptible to attack by nucleophiles. libretexts.org The general mechanism involves the nucleophile adding to the electrophilic carbon, leading to the formation of an imine anion intermediate. libretexts.org This intermediate can then undergo further reactions. For instance, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) results in the formation of primary amines through two successive nucleophilic additions of a hydride ion. libretexts.org

Nucleophilic Nature: The nitrogen atom of the nitrile group possesses a lone pair of electrons in an sp-hybridized orbital, allowing it to act as a weak Lewis base. aklectures.comyoutube.com The high s-character (50%) of this orbital brings the lone pair closer to the nucleus, reducing its basicity compared to sp³-hybridized nitrogen in amines. aklectures.comlibretexts.org Nevertheless, it can participate in reactions with strong electrophiles.

The reactivity of the nitrile group is summarized in the table below:

| Reaction Type | Reagent | Product Type |

| Nucleophilic Addition (Reduction) | LiAlH₄ | Primary Amine |

| Nucleophilic Addition (Grignard) | RMgX | Ketone (after hydrolysis) |

| Hydrolysis (Acid or Base Catalyzed) | H₂O, H⁺ or OH⁻ | Carboxylic Acid |

Reactivity of the Ether Linkage in this compound Systems

Ethers are generally considered to be relatively unreactive functional groups, often used as solvents for this reason. openochem.org However, the ether linkage in this compound can undergo cleavage under harsh acidic conditions. openochem.org The reaction typically proceeds via protonation of the ether oxygen, forming an onium ion, which makes the adjacent carbon atoms more susceptible to nucleophilic attack. masterorganicchemistry.com

In the context of dinitriles, reactions involving the ether linkage can be complex. For example, in the presence of a strong acid catalyst and water, ethers can react with nitriles to form amides. google.com This process involves the ether acting as a reactant rather than just a solvent. google.com

Thermal and Photochemical Transformations of this compound

Information regarding the specific thermal and photochemical transformations of this compound is limited in publicly available literature. However, general principles of thermal and photochemical reactions of related compounds can provide insights.

Thermal Transformations: The thermal decomposition of organic molecules often proceeds through pathways that lead to the formation of more stable products. For instance, the thermal decomposition of some compounds can occur via cyclic transition states. researchgate.net Without specific experimental data for this compound, its thermal stability and decomposition pathways remain to be fully elucidated.

Photochemical Transformations: Photochemical reactions are initiated by the absorption of light, which can lead to the excitation of electrons to higher energy states. This can result in various transformations, such as cleavage reactions. For example, some organic molecules undergo α-cleavage (Norrish Type I reaction) from an excited triplet state. nih.gov The photochemical behavior of poly(3-butoxythiophene-2,5-diyl) with chloroform (B151607) has been shown to follow pseudo-first-order kinetics. nih.govzju.edu.cn The specific photochemical reactivity of this compound would depend on its absorption spectrum and the quantum yields of different photochemical processes.

Mechanistic Investigations of Key Reactions Involving this compound

The mechanisms of reactions involving nitriles and ethers provide a framework for understanding the reactivity of this compound.

Nucleophilic Substitution at the Nitrile Carbon: The reaction of a nucleophile with the nitrile carbon is a fundamental process. libretexts.org In nucleophilic aromatic substitution (SNA), a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com While this compound is not aromatic, the principle of nucleophilic attack on an electrophilic center is relevant. The reaction proceeds through an intermediate, and the rate can be influenced by the presence of activating groups. libretexts.org

Electrophilic Reactions: In electrophilic aromatic substitution (SEAr), an electrophile attacks an electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org While not directly applicable to the aliphatic structure of this compound, the concept of an electrophile attacking a site of high electron density is a key principle in organic chemistry. masterorganicchemistry.com

Reaction Mechanisms Overview: Organic reactions can be broadly categorized into addition, elimination, substitution, and rearrangement reactions. youtube.com The reactions of this compound will fall into these categories depending on the reagents and conditions. Understanding the step-by-step sequence of bond breaking and forming, known as the reaction mechanism, is crucial for predicting products and optimizing reaction conditions. youtube.comyoutube.com The stability of intermediates, such as carbocations or carbanions, and the energy of transition states play a critical role in determining the reaction pathway. youtube.com

A summary of key mechanistic concepts is provided below:

| Concept | Description | Relevance to this compound |

| Nucleophilic Addition | A nucleophile attacks an electrophilic center, adding to the molecule. youtube.com | Primary reaction pathway for the nitrile groups. |

| SN2 Mechanism | A bimolecular nucleophilic substitution where the nucleophile attacks and the leaving group departs in a single concerted step. libretexts.org | Possible mechanism for reactions at the carbon atoms adjacent to the ether oxygen under certain conditions. |

| SN1 Mechanism | A unimolecular nucleophilic substitution that proceeds through a carbocation intermediate. libretexts.org | Less likely for the primary carbons in this compound but could be relevant under conditions that favor carbocation formation. |

Derivatives and Structural Modifications of 3,3 Oxydibutanenitrile

Synthesis and Characterization of Novel Butanenitrile Derivatives from 3,3'-Oxydibutanenitrile

The synthesis of novel butanenitrile derivatives from a parent molecule like this compound would theoretically involve reactions targeting its core functional groups: the ether linkage and the terminal nitrile groups. The ether bond, while generally stable, could potentially be cleaved under harsh acidic or basic conditions, leading to fragmentation and subsequent derivatization of the resulting butanol or butenoic acid fragments.

More plausible are reactions of the nitrile groups. The nitrile functionality is a versatile precursor for a variety of other chemical moieties. For instance, hydrolysis of the nitrile groups, either under acidic or basic conditions, would yield the corresponding dicarboxylic acid, 3,3'-oxydibutanoic acid. This diacid could then serve as a building block for polyesters or polyamides.

Alternatively, the reduction of the nitrile groups would lead to the corresponding diamine, 4,4'-oxybis(butane-1-amine). This diamine could be a valuable monomer in polymer chemistry or a ligand in coordination chemistry. Catalytic hydrogenation, using catalysts such as Raney nickel or platinum oxide, is a common method for this transformation.

The addition of organometallic reagents, such as Grignard reagents, to the nitrile groups would result in the formation of ketones after hydrolysis of the intermediate imine. This would introduce new carbon-carbon bonds and significantly alter the molecular architecture.

While these transformations are chemically sound, specific examples of their application to this compound, along with the detailed characterization of the resulting novel butanenitrile derivatives, are not readily found in peer-reviewed literature.

Chiral Derivatives and Enantioselective Transformations of this compound

This compound itself is an achiral molecule. The introduction of chirality would require the creation of one or more stereocenters in a controlled manner. This could be achieved through several hypothetical enantioselective transformations.

One approach would be the asymmetric α-functionalization mentioned earlier. By using a chiral base or a chiral phase-transfer catalyst, it might be possible to introduce a substituent at the α-position with a preference for one enantiomer over the other.

Another strategy could involve the enantioselective reduction of a derivative of this compound. For example, if a ketone were introduced into the molecule, its asymmetric reduction using a chiral reducing agent, such as a borane (B79455) complex with a chiral ligand, could yield a chiral alcohol.

The preparation of chiral building blocks is of significant interest in the pharmaceutical and fine chemical industries. nih.govyoutube.com For instance, chiral 3-oxocycloalkanecarbonitriles have been synthesized through crystallization-induced diastereomer transformation of ketals with a chiral diol. nih.govyoutube.com This method, while applied to a different class of nitriles, demonstrates a powerful technique for obtaining enantiomerically pure compounds. nih.govyoutube.com The development of chiral catalysts for asymmetric transformations is also a major area of research. nih.gov

Conjugates and Hybrid Compounds Incorporating this compound Moieties

The synthesis of conjugates and hybrid compounds involves covalently linking two or more distinct molecular entities to create a new molecule with combined or novel properties. The this compound moiety could theoretically be incorporated into such constructs.

For example, if the nitrile groups were converted to carboxylic acids or amines, these functional groups could be used to attach the this compound scaffold to other molecules of interest, such as peptides, steroids, or fluorescent dyes. The ether linkage within the scaffold provides a degree of flexibility to the resulting conjugate.

The design of hybrid molecules is a promising strategy in drug discovery, allowing for the targeting of multiple biological pathways or the optimization of pharmacokinetic properties. nih.gov While there are no specific examples in the literature of conjugates derived from this compound, the general principles of bioconjugation chemistry could be applied.

Polymerization Science Involving 3,3 Oxydibutanenitrile

3,3'-Oxydibutanenitrile as a Monomer in Polymerization Reactions

While direct homopolymerization of this compound is not extensively documented, its derivatives and analogues are significant in the synthesis of polymers with tailored properties. The presence of nitrile groups and an ether linkage offers potential for various polymerization routes.

Radical polymerization is a primary method for polymerizing vinyl monomers, and monomers derived from structures analogous to this compound are no exception. fujifilm.com The initiation of such reactions typically involves the generation of free radicals from an initiator, which then propagate by adding to monomer units. fujifilm.comyoutube.com For instance, azo compounds like AIBME (Dimethyl 2,2′-azobis(2-methyl propionate)) can serve as effective radical initiators. nih.gov

The kinetics of radical polymerization are influenced by several factors, including the nature of the monomer, initiator efficiency, and reaction temperature. nih.govcmu.edu In the case of sterically hindered monomers, such as derivatives of butadiene, polymerization can be challenging due to unfavorable termination reactions. However, conducting the polymerization within confined spaces like the nanochannels of porous coordination polymers can suppress these termination reactions, allowing for successful polymerization. rsc.org The microstructure of the resulting polymer can also be influenced by the structure of the host material in such cases. rsc.org

It has been noted that for certain monomers, like dimethyl itaconate, the choice of initiator (e.g., AIBME over AIBN) can lead to higher initiation efficiency and better control over the polymerization process. nih.gov Furthermore, the temperature and the ratio of monomer to initiator can significantly impact the molecular weight and dispersity of the final polymer. nih.govcmu.edu

Anionic and cationic polymerizations are alternative methods that proceed via ionic intermediates. youtube.comyoutube.com These techniques are particularly suited for monomers with specific electronic characteristics.

Cationic Polymerization is initiated by an acid, generating a carbocation that propagates the polymer chain. youtube.com This method is effective for monomers containing electron-donating groups that can stabilize the positive charge. youtube.com Analogues of this compound with such features could potentially undergo cationic polymerization.

Anionic Polymerization , conversely, is initiated by a nucleophile (a base) and proceeds through a carbanionic active center. youtube.com This method is often considered a "living" polymerization because, in the absence of termination steps, the polymer chains remain active and can continue to grow if more monomer is added. youtube.com This allows for the synthesis of block copolymers and other complex architectures. youtube.com The polymerization of ethylene (B1197577) oxide to polyethylene (B3416737) oxide is a classic example of anionic ring-opening polymerization. youtube.com

Recent advancements have even explored the simultaneous occurrence of cationic and anionic polymerization in a single system, a significant challenge due to the potential for the chain ends to terminate each other. nih.gov The use of specific catalysts, such as bismuth salts, has shown promise in inhibiting this mutual termination and enabling the synthesis of novel block copolymers. nih.gov

Controlled/living polymerization techniques offer precise control over polymer molecular weight, dispersity, and architecture. researchgate.net Among the most powerful of these are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. resolvemass.casigmaaldrich.com

ATRP utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains, allowing for controlled growth. researchgate.netresolvemass.ca This method is particularly effective for synthesizing well-defined block copolymers. resolvemass.ca

RAFT polymerization employs a chain transfer agent (CTA) to mediate the polymerization, providing excellent control over molecular weight and allowing for the creation of complex architectures like star and hyperbranched polymers. resolvemass.caresearchgate.net RAFT is known for its compatibility with a wide range of monomers and milder reaction conditions compared to ATRP. resolvemass.ca

Both ATRP and RAFT have been instrumental in creating polymers with predefined lengths and compositions. researchgate.net The choice between the two often depends on the specific monomer and desired polymer architecture. resolvemass.ca These techniques could be applied to monomers derived from this compound to create polymers with highly controlled and complex structures.

Role of this compound and Its Derivatives as Polymerization Initiators or Chain Transfer Agents

Beyond their role as monomers, certain molecules can act as initiators or chain transfer agents, playing a crucial part in controlling the polymerization process.

A polymerization initiator is a substance that starts the polymerization reaction by generating active species (radicals or ions). fujifilm.com Azo compounds are common radical initiators that decompose upon heating or irradiation to form radicals. fujifilm.com

A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new chain. researchgate.net This process is a key mechanism for controlling the molecular weight of polymers. cmu.eduresearchgate.net Thiols, for example, can act as functional chain transfer agents, where the CTA itself contains a functional group that can interact with other components in the polymerization mixture. mdpi.com The efficiency of a CTA is given by its chain transfer constant. mdpi.com In some cases, increasing the reaction temperature can promote chain transfer to the polymer backbone, leading to branched structures. cmu.edu Macro-chain transfer agents, which are themselves polymers, can be used to synthesize block copolymers. nih.gov

Microstructure and Architectural Control in Polymers Derived from this compound

Significant efforts in polymer science are directed towards achieving precise control over these features. nih.govresearchgate.netresearchgate.net For instance, the ring-opening polymerization of sugar-derived monomers like isosorbide (B1672297) allows for the selective formation of either linear or cyclic polymers, demonstrating a high level of architectural control. nih.govresearchgate.net Similarly, branched polystyrenes with varying architectures can be synthesized through anionic polymerization, where the glass transition temperature is strongly related to the length of the individual polymer chains. researchgate.net

Controlled radical polymerization techniques like RAFT are particularly powerful for creating complex architectures, including star polymers, graft polymers, and hyperbranched structures. researchgate.net By combining RAFT with other polymerization methods, an even wider array of polymer architectures becomes accessible. researchgate.net

Table 1: Comparison of Controlled Radical Polymerization Techniques

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) |

|---|---|---|

| Control Mechanism | Reversible activation/deactivation of polymer chains via a metal catalyst. researchgate.netresolvemass.ca | Reversible chain transfer mediated by a chain transfer agent (CTA). resolvemass.ca |

| Monomer Versatility | Good for methacrylates and styrenes; can be challenging for some acidic monomers. resolvemass.ca | Compatible with a wide range of monomers. resolvemass.ca |

| Architectural Control | Excellent for linear and block copolymers. resolvemass.ca | Superior control over complex architectures like star and hyperbranched polymers. resolvemass.caresearchgate.net |

| Reaction Conditions | Sensitive to oxygen, requires stringent deoxygenation. resolvemass.ca | Generally operates under milder conditions and is more tolerant to oxygen. resolvemass.ca |

Polymer Composites and Hybrids Incorporating this compound Based Materials

Incorporating materials like this compound or its derivatives into polymer matrices can lead to the formation of composites and hybrids with enhanced properties. mdpi.comnih.gov

Polymer composites consist of a polymer matrix reinforced with one or more filler materials. The addition of fillers, such as modified silica (B1680970) or bentonite, to a polymer blend like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) can significantly alter its rheological and mechanical properties. mdpi.com For example, the melt flow rate can be substantially increased, and the presence of fillers can influence the glass transition temperature of the polymer matrix by immobilizing polymer chains at the filler-polymer interface. mdpi.com

Hybrid materials are composites where the components are mixed at a molecular or nanoscale level, often involving covalent bonds between the organic and inorganic phases. nih.govmdpi.comnih.govrsc.org Silsesquioxanes, with their cage-like inorganic core and modifiable organic groups, are excellent building blocks for creating organic-inorganic hybrid materials. mdpi.comrsc.orgresearchgate.net These materials can exhibit improved properties such as increased strength and tailored surface characteristics. mdpi.com The development of hybrid materials is a rapidly growing field with applications ranging from biomedical devices to advanced electronics. nih.govmdpi.com

Catalytic Applications and Roles of 3,3 Oxydibutanenitrile

3,3'-Oxydibutanenitrile as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of nitrile functionalities and an ether oxygen atom in this compound suggests its potential as a ligand in both homogeneous and heterogeneous catalysis. In homogeneous systems, the nitrile groups can coordinate to a metal center, influencing the electronic properties and steric environment of the resulting complex. The flexibility of the butylene ether backbone could allow it to act as a bidentate or bridging ligand, potentially stabilizing catalytic intermediates. The coordination of ligands containing phosphorus and nitrogen to transition metals is a widely utilized strategy in homogeneous catalysis. researchgate.net The versatility in the substituents on such ligands can lead to significant changes in their coordination behavior and, consequently, their catalytic properties. researchgate.net

In the realm of heterogeneous catalysis, this compound could be employed as a surface modifier. The deposition of organic ligands onto metal surfaces is an emerging strategy to control the chemoselectivity of hydrogenation reactions. nih.gov For instance, the use of allyl cyanide as a ligand precursor on a palladium catalyst has been shown to render the catalyst highly active and selective for the hydrogenation of the C=O bond in α,β-unsaturated aldehydes. nih.gov It is conceivable that this compound could play a similar role, with its nitrile groups anchoring the molecule to the catalyst surface while the ether backbone creates a specific chemical environment that favors a desired reaction pathway.

| Catalysis Type | Potential Role of this compound | Basis for Potential Application |

| Homogeneous | Bidentate or bridging ligand | Coordination chemistry of P,N-containing ligands researchgate.net |

| Heterogeneous | Surface modifier to enhance selectivity | Ligand-directed chemoselective hydrogenation nih.gov |

Organocatalysis Mediated by this compound Derivatives

While this compound itself is not a typical organocatalyst, its scaffold could be functionalized to create derivatives with catalytic activity. The field of organocatalysis often utilizes small organic molecules to catalyze chemical transformations. For example, chiral bifunctional organocatalysts have been successfully used in the enantioselective synthesis of complex molecules like 3-substituted isoindolinones. nih.gov These catalysts often contain a tertiary amine and a hydrogen-bond donor group. nih.gov

Derivatives of this compound could be envisioned where the nitrile groups are reduced to primary or secondary amines, which could then be further elaborated into chiral catalytic moieties. The ether oxygen could also participate in hydrogen bonding interactions, contributing to the organization of the transition state in a catalytic reaction. The development of organocatalytic asymmetric methods for the synthesis of functionalized 3,4-dihydropyran derivatives highlights the power of this approach. nih.gov

Electro- and Photocatalytic Applications of this compound Systems

The integration of this compound into electro- and photocatalytic systems is another area of potential exploration. In electrocatalysis, the compound could serve as a component of the electrolyte solution or as a ligand to stabilize a redox-active metal center. Its dielectric properties and ability to dissolve electrolytes could be advantageous in certain applications.

In photocatalysis, ligands play a crucial role in determining the photophysical properties of a metal complex. While there is no specific research on this compound in this context, the principles of photocatalyst design suggest that its coordination to a photoactive metal center could influence the absorption spectrum and the lifetime of excited states. The development of enantioselective 3,4-oxyamination of 1,3-dienes enabled by a planar chiral rhodium indenyl catalyst underscores the importance of the ligand in steering the outcome of photocatalytic reactions. nih.gov

Enantioselective Catalysis with Chiral this compound-Based Catalysts

The synthesis of chiral derivatives of this compound could open doors to its use in enantioselective catalysis. By introducing chirality into the butylene backbone or by attaching chiral auxiliaries to the nitrile functionalities, it may be possible to create ligands or organocatalysts that can induce stereoselectivity in a chemical reaction.

The design of chiral bifunctional organocatalysts for the synthesis of 3-substituted isoindolinones has demonstrated high levels of enantioselectivity. nih.gov Similarly, the use of chiral ligands in transition metal catalysis is a cornerstone of asymmetric synthesis. A hypothetical chiral version of a this compound-based ligand could be used to create a chiral environment around a metal center, leading to the preferential formation of one enantiomer of a product over the other.

| Catalyst Type | Potential Chiral Modification | Example of Enantioselective Application |

| Organocatalyst | Introduction of chiral centers on the backbone | Asymmetric synthesis of isoindolinones nih.gov |

| Transition Metal Ligand | Attachment of chiral auxiliaries | Enantioselective oxyamination of dienes nih.gov |

Design and Synthesis of Catalytic Systems Incorporating this compound Scaffolds

The molecular structure of this compound provides a flexible scaffold for the design and synthesis of novel catalytic systems. The two nitrile groups offer reactive handles for a variety of chemical transformations, allowing for the covalent attachment of other catalytically active groups or for its incorporation into larger supramolecular assemblies or polymers.

For instance, the nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines, which could then be used in polymerization reactions to create catalyst supports. The ether linkage provides a degree of flexibility that could be beneficial in creating catalytic pockets or cavities. The principles of metal-ligand cooperation, where the ligand is not a passive spectator but actively participates in the catalytic cycle, could also be applied to systems based on this compound. mdpi.com The hydration of nitriles to amides catalyzed by ruthenium pincer complexes is an example of how the cooperation between a metal and a ligand can lead to efficient catalysis. rug.nl

Advanced Spectroscopic and Analytical Characterization of 3,3 Oxydibutanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules. msu.edu It provides information on the number, type, and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). numberanalytics.com For 3,3'-Oxydibutanenitrile, NMR is used to confirm the molecular skeleton and the chemical environment of each nucleus.

Detailed Research Findings: While specific, publicly available, peer-reviewed spectra for this compound are not widespread, the expected chemical shifts can be predicted based on its structure. The molecule's symmetry would simplify the spectra. The protons and carbons on either side of the central oxygen atom are chemically equivalent.

¹H NMR: The spectrum is expected to show distinct signals for the methylene (B1212753) protons (-CH₂-). Protons adjacent to the electron-withdrawing nitrile group (-CH₂CN) would appear at a lower field (higher ppm value) compared to those adjacent to the ether oxygen (-OCH₂-). The protons on the central carbon of the butane (B89635) chain (-CH₂CH₂CN) would have their own characteristic shift. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon spectrum would show separate peaks for each unique carbon atom. The carbon of the nitrile group (C≡N) would be found significantly downfield. The carbons of the methylene groups would be distinguished based on their proximity to the oxygen and nitrile functionalities.

Dynamic Studies: Temperature-dependent NMR studies could reveal information about conformational changes and molecular motion. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning proton and carbon signals and confirming the connectivity of the atoms within the molecule. numberanalytics.com

| Predicted ¹H NMR Data for this compound |

| Proton Type |

| O-CH₂ -CH₂ |

| CH₂-CH₂ -CH₂ |

| CH₂-CH₂ -CN |

| Predicted ¹³C NMR Data for this compound |

| Carbon Type |

| O-C H₂ |

| CH₂-C H₂-CH₂ |

| CH₂-C H₂-CN |

| C N |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. filab.fr Techniques like Electrospray Ionization (ESI) are particularly suited for polar molecules like this compound.

Detailed Research Findings: The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high accuracy (typically to within 0.001 atomic mass units), which helps distinguish between compounds with the same nominal mass. nih.gov

The fragmentation pattern observed in tandem MS (MS/MS) provides crucial structural information. For this compound, characteristic fragmentation would likely involve:

Cleavage of the C-O ether bond: This is a common fragmentation pathway for ethers, leading to the formation of stable carbocations.

Cleavage alpha to the nitrile group: The C-C bond adjacent to the nitrile group can break, leading to the loss of a ·CH₂CN radical or related fragments.

McLafferty Rearrangement: If the structural arrangement allows, a McLafferty rearrangement, common in carbonyls but also possible in other systems, could occur, involving the transfer of a gamma-hydrogen atom. youtube.com

| Potential Fragments in Mass Spectrum of this compound |

| Fragment Structure |

| [M]+ |

| [M - CH₂CN]+ |

| [CH₂(CH₂)₂O(CH₂)₃CN]+ |

| [CH₂(CH₂)₂CN]+ |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. su.se These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies. mjcce.org.mk

Detailed Research Findings: The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the IR spectrum around 2240-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

Ether (C-O-C) Stretch: A strong, prominent band corresponding to the asymmetric C-O-C stretching vibration would appear in the region of 1070-1150 cm⁻¹. esisresearch.org

Alkyl (C-H) Stretch: Absorptions corresponding to the stretching of C-H bonds in the methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). su.se

CH₂ Bending: Vibrations from the scissoring and rocking of the CH₂ groups would appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. libretexts.org While the C-O-C stretch is strong in the IR, the C≡N stretch is also strong in the Raman spectrum due to the change in polarizability during the vibration. libretexts.org This complementarity is useful for a complete vibrational analysis.

| Characteristic Vibrational Frequencies for this compound |

| Functional Group |

| C-H (alkane) |

| C≡N (nitrile) |

| C-O-C (ether) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or metal complexes. wikipedia.orglibretexts.org

Detailed Research Findings: As a stable, closed-shell molecule, this compound itself is EPR-silent and would not produce a signal. However, EPR spectroscopy would be an indispensable tool if studying reactions involving this compound that proceed through radical intermediates. wikipedia.org For example, if this compound were involved in a polymerization reaction initiated by radicals, or if it underwent degradation under high energy conditions (e.g., radiation), EPR could be used to detect and characterize the resulting radical species. The hyperfine coupling patterns in the EPR spectrum could provide information about the structure of these transient intermediates. libretexts.org

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the primary method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It can be applied to single crystals for a complete structure solution or to polycrystalline powders for phase identification. forcetechnology.com

Detailed Research Findings: To perform single-crystal XRD analysis, a high-quality crystal of this compound (typically >0.1 mm) would need to be grown. wikipedia.org The diffraction pattern produced when the crystal is irradiated with X-rays would allow for the determination of its unit cell dimensions, space group, and the exact coordinates of every atom. drawellanalytical.comictp.it This data provides unambiguous confirmation of the molecular structure, as well as intermolecular information such as packing arrangements and hydrogen bonding (if applicable).

Powder XRD (PXRD) on a solid sample of this compound would yield a diffraction pattern that serves as a unique "fingerprint" for the crystalline phase. forcetechnology.com This is useful for:

Purity assessment: Comparing the obtained pattern to a reference pattern can confirm the identity and purity of a synthesized batch.

Polymorphism studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. filab.fr High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

Detailed Research Findings:

HPLC: Reversed-phase HPLC (RP-HPLC) would be a suitable method for analyzing the purity of this compound. Using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, a sharp peak corresponding to the compound would be observed. hplc.eu The presence of other peaks would indicate impurities.

GC: Given the probable boiling point of this compound, GC is also a viable technique. A polar capillary column would be appropriate to interact with the nitrile and ether functionalities. The retention time would be characteristic of the compound under specific conditions (e.g., temperature ramp, carrier gas flow rate).

LC-MS and GC-MS: Coupling chromatography with mass spectrometry provides a powerful two-dimensional analysis. rsc.org As the components elute from the chromatography column, they are introduced directly into the mass spectrometer. This allows for the separation of impurities and their simultaneous identification based on their mass spectra, which is invaluable for characterizing byproducts in a synthesis reaction. filab.frnih.gov

| Chromatographic Methods for this compound Analysis |

| Technique |

| RP-HPLC |

| GC |

| LC-MS |

| GC-MS |

Surface-Sensitive Analytical Techniques for Material Characterization

When this compound or its derivatives are used in materials science, for instance as a component in a polymer or a surface coating, surface-sensitive techniques become critical for characterization.

Detailed Research Findings:

X-ray Photoelectron Spectroscopy (XPS): Also known as ESCA (Electron Spectroscopy for Chemical Analysis), XPS provides information about the elemental composition and chemical states of atoms on the surface of a material (top 1-10 nm). horiba.comsfr.ca For a material containing this compound, XPS could distinguish the carbon atoms in the C-C/C-H, C-O, and C-N environments based on their slightly different binding energies. It can also quantify the surface concentration of carbon, nitrogen, and oxygen.

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of a material at high magnification. thermofisher.com It reveals information about morphology, texture, and particle size. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping of the surface.

Transmission Electron Microscopy (TEM): For nanostructured materials derived from this compound, TEM can provide even higher resolution images of the material's internal structure. routledge.com

Atomic Force Microscopy (AFM): AFM is used to create a 3D topographical map of a surface with nanoscale resolution. sfr.ca It can measure surface roughness and visualize surface features without requiring a vacuum.

These surface techniques are generally not used to characterize the molecule in its pure, bulk form but are essential when it is incorporated into a solid material or thin film.

Computational and Theoretical Studies of 3,3 Oxydibutanenitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties by solving approximations of the Schrödinger equation. scienceopen.com Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of this field. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost, making it suitable for systems with hundreds of atoms. scienceopen.comtandfonline.comnih.gov

For 3,3'-Oxydibutanenitrile, these methods can be used to predict a wide range of properties. The primary goal is to understand its electronic structure—the distribution of electrons within the molecule—which dictates its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution and highlight electron-rich and electron-deficient regions. In this compound, the nitrogen atoms of the nitrile groups and the oxygen atom of the ether linkage are expected to be electron-rich, making them potential sites for electrophilic attack or coordination to metal ions. Conversely, the carbon atoms of the nitrile groups would be electron-deficient.

Reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, can be calculated to quantify the molecule's reactivity. tandfonline.commdpi.com These descriptors are instrumental in predicting how this compound would behave in different chemical environments and in reactions such as hydrolysis, which is a characteristic reaction of nitriles. ebsco.com For instance, DFT models can be used to explore the mechanism of nitrile hydration, where the nitrile group is activated by coordination to a metal center, followed by nucleophilic attack. rsc.org

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following values are for illustrative purposes to demonstrate the output of quantum chemical calculations and are not based on published experimental or computational data for this specific molecule.)

| Calculated Property | Illustrative Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G | Predicts chemical reactivity and stability |

| Dipole Moment | 3.8 D | DFT/B3LYP/6-31G | Measures overall molecular polarity |

| Mulliken Charge on Nitrile N | -0.45 e | DFT/B3LYP/6-31G | Identifies nucleophilic character |

| Mulliken Charge on Ether O | -0.52 e | DFT/B3LYP/6-31G | Identifies nucleophilic character |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe the static electronic properties of a molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering a "computational microscope" to observe molecular motion and interactions. nih.govnih.gov These simulations have become a mature technique for understanding the physical basis of macromolecular structure and function. nih.gov

For this compound, MD simulations are invaluable for conformational analysis. The molecule possesses significant flexibility due to the single bonds in its backbone, particularly around the central ether linkage (C-O-C) and the adjacent C-C bonds. MD simulations can explore the potential energy surface to identify the most stable conformations (i.e., the three-dimensional shapes the molecule prefers to adopt) and the energy barriers between them. This is achieved by simulating the molecule, often in a solvent like water or an organic solvent, and tracking its atomic coordinates over time. galaxyproject.org

MD simulations also elucidate intermolecular interactions. By simulating a collection of this compound molecules, one can study how they interact with each other and with solvent molecules. These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the macroscopic properties of the substance, such as its boiling point, viscosity, and solubility. nih.gov For instance, the nitrile and ether groups can act as hydrogen bond acceptors, influencing the structure of the surrounding solvent. While interactions between pairs of molecules are dominant, studies have shown that three-body interactions can also make significant contributions in liquids. researchgate.net

The results from an MD simulation are typically analyzed to yield properties like the root-mean-square deviation (RMSD) to measure conformational changes over time and radial distribution functions (RDFs) to describe the local ordering of molecules. galaxyproject.org

Table 2: Potential Outputs from an MD Simulation of this compound (Note: This table is illustrative and describes the type of data that would be generated from an MD study.)

| Analysis Type | Information Gained | Relevance to this compound |

|---|---|---|

| Conformational Clustering | Identifies dominant molecular shapes and their populations. | Reveals preferred spatial arrangements of the butanenitrile arms. |

| Dihedral Angle Distribution | Shows rotational flexibility around specific bonds. | Quantifies the flexibility of the C-C-O-C-C backbone. |

| Radial Distribution Function (g(r)) | Describes the probability of finding another molecule at a certain distance. | Characterizes liquid structure and intermolecular spacing. |

| Hydrogen Bond Analysis | Counts and lifetimes of hydrogen bonds with solvent. | Assesses solvation and interaction strength with protic solvents. |

| Diffusion Coefficient | Measures the translational mobility of the molecule. | Relates to viscosity and transport properties. |

Computational Design of this compound-Based Materials and Catalysts

Computational design leverages theoretical calculations to predict and create new materials and catalysts with desired properties, reducing the time and cost associated with experimental trial-and-error. utwente.nl This approach aims to understand, control, and optimize material behavior by manipulating their micro-structures. utwente.nl The properties of this compound, as determined by quantum chemistry and MD simulations, can serve as the basis for designing novel functional materials.

For example, this compound could be a building block for new polymers. Its two nitrile groups could be chemically modified or polymerized. Computational modeling could predict the properties of such a polymer, including its mechanical strength, thermal stability, and dielectric constant, guiding the synthesis toward materials with specific applications.

In catalysis, computational methods can be used to design new catalysts by understanding how a substrate interacts with a catalytic surface or active site. nih.gov The ether oxygen and nitrile nitrogens of this compound possess lone pairs of electrons, making the molecule a potential ligand for metal-based catalysts. Computational tools can be used to screen different transition metals and predict the stability, structure, and catalytic activity of the resulting metal complexes. uib.noarxiv.org This data-driven approach can accelerate the discovery of optimal catalysts for specific chemical transformations. d-nb.inforsc.org

The design process often involves a hierarchical approach. d-nb.info First, high-throughput computational screening, using less expensive methods, identifies promising candidates from a large virtual library. Then, more accurate and computationally intensive calculations are performed on a smaller set of lead candidates to refine the predictions before experimental synthesis and testing are undertaken. nanoge.org

Chemoinformatics and QSAR/QSPR Approaches for Structure-Property Relationships in Nitrile Compounds

Chemoinformatics applies computational methods to solve chemical problems, often by analyzing large datasets. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. wikipedia.org These are mathematical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). tandfonline.comwikipedia.org

The fundamental principle is that the structure of a molecule determines its properties and activities. tandfonline.com By quantifying structural features using numerical values called "molecular descriptors," statistical models can be built to predict the properties of new, untested compounds. intertek.comnih.gov This approach is widely used in drug discovery and for regulatory purposes, such as predicting the toxicity of chemicals. intertek.comrsc.org

For a class of compounds like aliphatic dinitriles, a QSPR study could be conducted to predict properties such as boiling point, density, or viscosity. unimore.it The process would involve:

Data Collection: Gathering experimental data for a series of related nitrile compounds.

Descriptor Calculation: Using software to calculate hundreds or thousands of theoretical molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors. intertek.comunimore.it

Model Building: Employing statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to find the best correlation between a subset of descriptors and the property of interest. tandfonline.com

Validation: Rigorously testing the model's predictive power using both internal and external validation sets.

Once a validated QSPR model for nitriles is established, the calculated descriptors for this compound could be input into the model to predict its properties, even without direct experimental measurement. The nitrile group is an important functional group in many pharmaceuticals, and QSAR studies are often used to guide the design of new drugs by enhancing binding affinity or improving pharmacokinetic profiles. nih.gov

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

Understanding the detailed mechanism of a chemical reaction—the sequence of elementary steps, intermediates, and transition states—is crucial for controlling and optimizing chemical processes. Computational chemistry provides powerful tools for elucidating reaction pathways and characterizing the high-energy transition state (TS) structures that connect reactants, intermediates, and products.

For any reaction involving this compound, such as its synthesis or degradation, quantum chemical methods (especially DFT) can be used to map the entire potential energy surface. scienceopen.com This involves locating the minimum energy structures of reactants and products, as well as the first-order saddle points on the energy surface that correspond to the transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Transition state theory provides the framework for explaining the rate accelerations achieved by enzymes and catalysts. elifesciences.org Computational analysis of the transition state can reveal its geometry and electronic structure, offering a blueprint for designing catalysts that stabilize this transient species, thereby lowering the activation energy. nih.gov For example, in enzyme-catalyzed reactions, computational studies can reveal how specific amino acid residues stabilize the transition state. elifesciences.org

Recent advances in machine learning are also being applied to accelerate the prediction of transition state geometries, which is traditionally a computationally intensive task. chemrxiv.org For complex reaction networks, computational approaches can help identify plausible pathways and intermediates that might be difficult to observe experimentally. nih.govcecam.org By calculating the Gibbs free energy profile for a proposed mechanism, chemists can gain a deeper understanding of reaction kinetics and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.